Introduction: The Pyrimidin-4-ol Scaffold as a Privileged Structure
Introduction: The Pyrimidin-4-ol Scaffold as a Privileged Structure
An In-depth Technical Guide to the Chemical Properties and Applications of 5,6-Dimethylpyrimidin-4-ol
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The pyrimidine ring, a fundamental component of nucleobases, is one such "privileged scaffold".[1][2][3] Its inherent biological relevance, coupled with a unique electronic profile and capacity for diverse functionalization, makes it a fertile ground for drug discovery.[2][3] The pyrimidin-4-ol motif, in particular, offers a compelling combination of structural rigidity and hydrogen bonding capabilities, existing in a critical tautomeric equilibrium with its pyrimidin-4-one form.[1][4] This duality allows it to interact effectively with a wide array of biological targets, leading to derivatives with reported anticancer, antimicrobial, and anti-inflammatory activities.[2][5]
This guide focuses on a specific, valuable member of this class: 5,6-Dimethylpyrimidin-4-ol . We will provide an in-depth exploration of its core chemical properties, synthesis, reactivity, and utility as a versatile intermediate in the development of complex, biologically active molecules.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a molecule begins with its fundamental physicochemical properties. 5,6-Dimethylpyrimidin-4-ol is a crystalline solid that serves as a key building block in synthetic organic chemistry.[5] Its core attributes are summarized below.
| Property | Value | Source |
| CAS Number | 34916-78-4 | [5][6][7] |
| Molecular Formula | C₆H₈N₂O | [5][7][8] |
| Molecular Weight | 124.14 g/mol | [5][9] |
| Appearance | Crystalline Solid | [5] |
| Melting Point | 202-204 °C | [5] |
| pKa (Predicted) | 9.62 ± 0.50 | [5] |
Section 2: The Critical Role of Tautomerism
A defining chemical characteristic of pyrimidin-4-ols is their existence as a mixture of tautomers: the aromatic 'enol' (hydroxy) form and the non-aromatic 'keto' (one) form.[4] This equilibrium is not merely a chemical curiosity; it profoundly influences the molecule's reactivity, solubility, and, most importantly, its interactions with biological macromolecules.
The position of the equilibrium can be influenced by the solvent, pH, and temperature. However, for many hydroxypyrimidines, the keto tautomer is significantly favored, particularly in the solid state.[10] This preference is driven by the formation of a stable amide-like system. For 5,6-Dimethylpyrimidin-4-ol, the equilibrium lies heavily towards the 5,6-Dimethylpyrimidin-4(1H)-one form. Understanding this is crucial for predicting its reactivity, as reactions can proceed from the minor, more nucleophilic enol tautomer.
Caption: Keto-enol tautomerism of 5,6-Dimethylpyrimidin-4-ol.
Section 3: Synthesis Protocol
The construction of the pyrimidine ring is a well-established area of heterocyclic chemistry. A common and effective method for synthesizing 4-hydroxypyrimidines involves the condensation of a β-ketoester with a source of amidine. The following protocol provides a reliable pathway to 5,6-Dimethylpyrimidin-4-ol.
Reaction: Condensation of ethyl 2-methylacetoacetate with formamidine acetate.
Causality: This reaction is a classic example of a ring-forming condensation. Ethyl 2-methylacetoacetate provides the C5-C6 dimethylated four-carbon backbone. Formamidine serves as the N1-C2-N3 component. The use of a base like sodium ethoxide is critical; it deprotonates the active methylene group of the β-ketoester, generating a nucleophilic enolate that initiates the attack on the formamidine carbon. Subsequent intramolecular condensation and dehydration yield the stable pyrimidine ring.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the cooled sodium ethoxide solution, add ethyl 2-methylacetoacetate (1.0 eq) dropwise while stirring. Allow the mixture to stir for 30 minutes at room temperature.
-
Condensation: Add formamidine acetate (1.1 eq) to the reaction mixture in one portion.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid.
-
Isolation: Reduce the volume of the solvent under reduced pressure. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5,6-Dimethylpyrimidin-4-ol as a crystalline solid.
Caption: General workflow for the synthesis of 5,6-Dimethylpyrimidin-4-ol.
Section 4: Spectroscopic Characterization
Unambiguous characterization of the synthesized molecule is paramount. The following data represents the expected spectroscopic signatures for 5,6-Dimethylpyrimidin-4-ol, based on its structure and data from analogous compounds.[11][12]
| Technique | Expected Observations |
| ¹H NMR | - Singlet (1H): Aromatic proton at C2, expected around δ 8.0-8.5 ppm, deshielded by the two adjacent nitrogen atoms. - Singlet (3H): Methyl protons at C5, expected around δ 2.1-2.3 ppm. - Singlet (3H): Methyl protons at C6, expected around δ 2.2-2.4 ppm. - Broad Singlet (1H): N-H proton (from the keto tautomer), highly variable shift (δ 10-12 ppm), may exchange with D₂O. |
| ¹³C NMR | - C=O: Carbonyl carbon (C4) of the keto tautomer, expected around δ 160-165 ppm. - Aromatic C: C2 carbon expected around δ 155-160 ppm. - Aromatic C: C6 carbon expected around δ 150-155 ppm. - Aromatic C: C5 carbon expected around δ 120-125 ppm. - CH₃: Methyl carbons expected around δ 15-25 ppm. |
| FT-IR (cm⁻¹) | - 3200-2800 (broad): N-H stretching from the keto form and potential O-H from the enol form. - ~1670 (strong): C=O stretching (amide carbonyl) from the dominant keto tautomer. - ~1600, ~1550: C=N and C=C stretching vibrations of the pyrimidine ring. - ~2950: C-H stretching of the methyl groups. |
| Mass Spec (EI) | - [M]⁺: Molecular ion peak at m/z = 124. |
Section 5: Reactivity and Synthetic Utility
5,6-Dimethylpyrimidin-4-ol is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of the hydroxyl/carbonyl group and the pyrimidine ring itself.
-
O-Alkylation/Acylation: While the keto form dominates, the compound can react through the enol tautomer. The hydroxyl group can be alkylated or acylated under appropriate conditions, providing a handle for further modification.
-
Chlorination: A crucial transformation is the conversion of the hydroxyl group to a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 4-chloro-5,6-dimethylpyrimidine is a highly versatile intermediate, as the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution reactions. This opens the door to introducing amines, ethers, and other functionalities at the C4 position.
-
Ring-Based Reactions: While the electron-deficient nature of the pyrimidine ring makes it less susceptible to electrophilic attack, it can undergo reactions with strong nucleophiles or participate in metal-catalyzed cross-coupling reactions after appropriate functionalization.
Section 6: Application in Drug Development - A Case Study
The true value of 5,6-Dimethylpyrimidin-4-ol is demonstrated by its application in the synthesis of high-value pharmaceutical targets. It serves as a key structural motif in the development of novel kinase inhibitors.[5]
A prominent example is its use as a precursor for selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors .[13][14] Overexpression of FGFR4 is an oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC).[13] Selective inhibitors are therefore highly sought after.
In the synthesis of these inhibitors, a related intermediate, 2-bromo-4,6-dimethylpyrimidin-5-ol, is prepared and utilized.[13] The pyrimidine core acts as a scaffold to correctly orient other pharmacophoric groups, enabling precise interaction with the ATP-binding site of the FGFR4 kinase. The dimethyl substitution pattern can be crucial for achieving selectivity over other FGFR isoforms, thereby potentially reducing off-target toxicity.[13]
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